

Application Notes and Protocols: Synthesis of Brigimadlin Intermediate-1

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Compound of Interest		
Compound Name:	Brigimadlin intermediate-1	
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These application notes provide detailed protocols and reaction conditions for the synthesis of a key intermediate in the production of Brigimadlin (APG-115/BI 907828), a potent MDM2-p53 antagonist. The information is intended for laboratory use by qualified professionals.

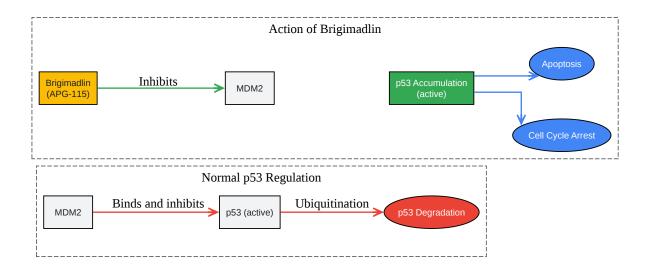
Introduction

Brigimadlin is a clinical-stage therapeutic that functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. This inhibition reactivates p53's functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. The synthesis of Brigimadlin involves a multi-step process, with the formation of the core spirooxindole structure being a critical early step. This document details the reaction conditions for the synthesis of a key spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one intermediate, herein designated as **Brigimadlin Intermediate-1**. This intermediate is formed through a three-component 1,3-dipolar cycloaddition reaction.

Brigimadlin Signaling Pathway

Brigimadlin restores the tumor suppressor activity of p53 by preventing its degradation mediated by MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. By binding to MDM2, Brigimadlin allows p53 to accumulate, which in turn activates downstream targets to induce cell cycle arrest and apoptosis.[1][2][3]





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Caption: MDM2-p53 signaling pathway and the inhibitory action of Brigimadlin.

Synthesis of Brigimadlin Intermediate-1

The synthesis of **Brigimadlin Intermediate-1** is achieved through a multi-component reaction involving 6-chloroisatin, 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene, and L-serine.[4][5]

Reaction Data



Parameter	Value	Reference
Reactants		
6-Chloroisatin	10.2 g (53.97 mmol)	[4][5]
1-Chloro-2-fluoro-3-[(E)-2- nitrovinyl]benzene	10.9 g (107.9 mmol)	[4][5]
L-Serine	5.7 g (107.9 mmol)	[4][5]
Solvent		
Methanol	140 mL	[4][5]
Reaction Conditions		
Temperature	Reflux	[4][5]
Reaction Time	16 hours	[4][5]
Product		
Brigimadlin Intermediate-1 (Compound 6a/6b mixture)	-	[4][5]

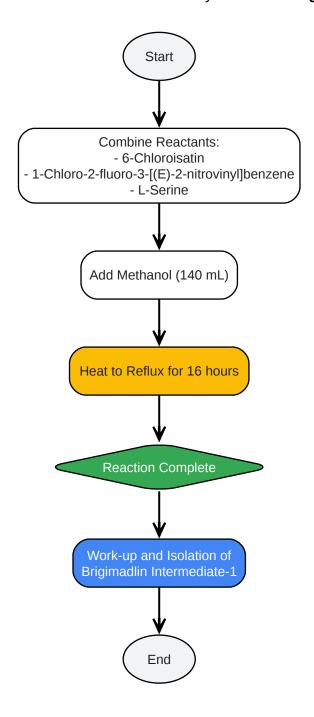
Experimental Protocol

- Reaction Setup: In a suitable reaction vessel equipped with a condenser, combine 6-chloroisatin (10.2 g, 53.97 mmol), 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol).[4][5]
- Solvent Addition: Add methanol (140 mL) to the reaction mixture.[4][5]
- Reaction Execution: Heat the mixture to reflux and maintain for 16 hours.[4][5]
- Work-up and Isolation: The specific work-up procedure to isolate and purify the resulting
 diastereomeric mixture of Brigimadlin Intermediate-1 should be developed based on
 standard laboratory practices, which may include cooling, filtration, and chromatographic
 purification. The crude product is often used directly in the subsequent synthetic steps.[4][5]



Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **Brigimadlin Intermediate-1**.



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Caption: Workflow for the synthesis of **Brigimadlin Intermediate-1**.



Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional laboratory expertise. All procedures should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment. The user is solely responsible for all safety precautions.

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References

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